molecular formula C14H11ClO4S B6409181 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% CAS No. 1262010-50-3

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95%

Cat. No. B6409181
CAS RN: 1262010-50-3
M. Wt: 310.8 g/mol
InChI Key: XUANEMPODAVZNY-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (5-C3MSPB) is a synthetic organic compound with a wide range of applications in the fields of biochemistry, pharmaceuticals, and material science. It is a white, crystalline solid with a melting point of 115-117°C and a boiling point of 253-254°C. It is soluble in water and various organic solvents, and is stable under normal laboratory conditions.

Mechanism of Action

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% acts as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2). It does this by binding to the active site of the enzyme, preventing it from catalyzing the reaction. This in turn leads to the inhibition of the production of prostaglandins and other inflammatory mediators, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects
5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the production of prostaglandins and other inflammatory mediators, which are involved in the pathogenesis of various diseases. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% in laboratory experiments is its stability under normal laboratory conditions. Additionally, it is soluble in water and various organic solvents, making it easy to use in a variety of experiments. However, it is important to note that the compound can be toxic if ingested, and should be handled with care.

Future Directions

The potential future applications of 5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% are numerous. It could be used to develop new pharmaceuticals and materials with improved properties. Additionally, it could be used to develop novel inhibitors of enzymes and other biochemical targets, as well as to develop new synthetic methods for the synthesis of organic compounds. Finally, it could be used in the development of new diagnostic tools for the detection and treatment of various diseases.

Synthesis Methods

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the reaction of 3-methylsulfonylphenyl chloride and sodium chloroacetate in an acidic medium, the reaction of 3-methylsulfonylphenol and sodium chloroacetate in an acidic medium, and the reaction of 3-methylsulfonylphenol and sodium chloroacetate in an alkaline medium.

Scientific Research Applications

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, dyes, and fragrances. It has also been used in the synthesis of polymers and other materials for use in biomedical and industrial applications. Additionally, it has been used as an inhibitor of various enzymes, including cyclooxygenase-2 (COX-2), and as a substrate for various biochemical reactions.

properties

IUPAC Name

3-chloro-5-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUANEMPODAVZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691631
Record name 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3-methylsulfonylphenyl)benzoic acid

CAS RN

1262010-50-3
Record name 5-Chloro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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